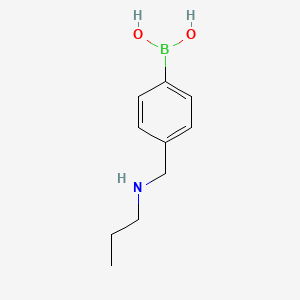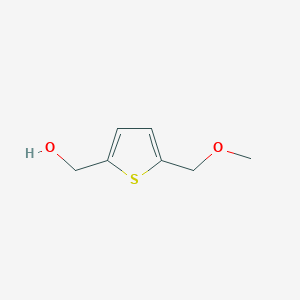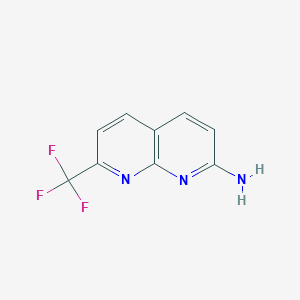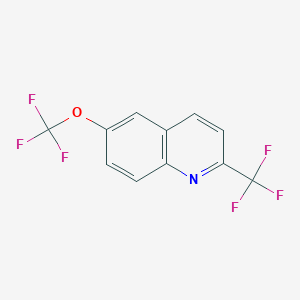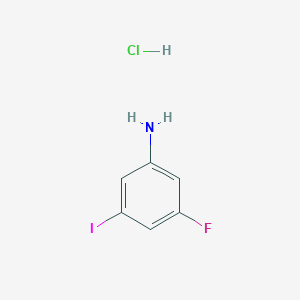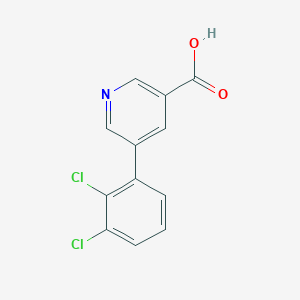
5-(2,3-Dichlorophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Dichlorophenyl)nicotinic acid (DCPA) is a compound that has been studied for its potential health benefits and applications in scientific research. DCPA is a synthetic derivative of nicotinic acid, a form of vitamin B3, and is composed of two chlorine atoms attached to the aromatic phenyl group and the nicotinic acid moiety. DCPA is a white or off-white crystalline solid and is soluble in water and ethanol. It can be synthesized in a laboratory setting and has been studied for its potential therapeutic and research applications.
作用機序
5-(2,3-Dichlorophenyl)nicotinic acid, 95% is thought to act as an antagonist of the nicotinic acetylcholine receptor, which is a type of neurotransmitter receptor found in the central and peripheral nervous systems. It is believed to block the binding of acetylcholine to the receptor, thereby preventing the action of the neurotransmitter. This mechanism of action may explain the potential therapeutic and research applications of 5-(2,3-Dichlorophenyl)nicotinic acid, 95%.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)nicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(2,3-Dichlorophenyl)nicotinic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
5-(2,3-Dichlorophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous and organic solvents. It is also non-toxic and has a low potential for bioaccumulation. However, 5-(2,3-Dichlorophenyl)nicotinic acid, 95% has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and its solubility in water is also limited. Furthermore, it has a low affinity for many proteins, which can limit its effectiveness in certain types of experiments.
将来の方向性
The potential applications of 5-(2,3-Dichlorophenyl)nicotinic acid, 95% are still being explored. Further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, studies are needed to investigate the potential therapeutic and research applications of 5-(2,3-Dichlorophenyl)nicotinic acid, 95%. Finally, research is needed to identify new synthesis methods for 5-(2,3-Dichlorophenyl)nicotinic acid, 95% and to develop more efficient ways to use it in laboratory experiments.
合成法
5-(2,3-Dichlorophenyl)nicotinic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 2,3-dichlorobenzoyl chloride with nicotinic acid in a solvent such as dichloromethane. The second step involves the conversion of the resulting intermediate to 5-(2,3-Dichlorophenyl)nicotinic acid, 95% by treatment with sodium hydroxide and ethanol. The reaction is typically conducted at room temperature and the final product is isolated as a white or off-white crystalline solid.
科学的研究の応用
5-(2,3-Dichlorophenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those involving the study of enzyme activity, gene expression, and cell signaling. It has also been used in studies of the effects of drugs on the nervous system, as well as studies of the effects of environmental toxins on health.
特性
IUPAC Name |
5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-3-1-2-9(11(10)14)7-4-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNQKOBFJNXXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675461 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1047045-99-7 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione; 98%](/img/structure/B6338606.png)
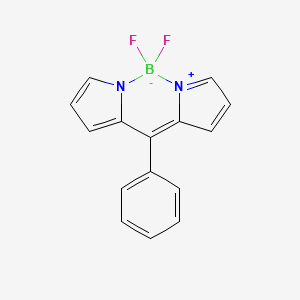
![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)
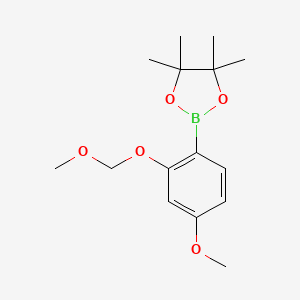


![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)


